molecular formula C16H18N2O B2451893 7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde CAS No. 377765-19-0

7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde

カタログ番号: B2451893
CAS番号: 377765-19-0
分子量: 254.333
InChIキー: BIKZXHZCZJFDHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

7-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde is a heterocyclic organic compound with a quinoline core substituted at three distinct positions. Its molecular formula is C₁₆H₁₈N₂O , and its molecular weight is 254.33 g/mol . The structural framework comprises:

  • A quinoline ring system (a fused benzene and pyridine ring).
  • A methyl group at position 7 of the quinoline ring.
  • A piperidine moiety (six-membered saturated amine ring) attached via an N-alkyl bond to position 2 of the quinoline.
  • A formyl group (aldehyde functional group) at position 3 of the quinoline ring.

The IUPAC name reflects the substituent positions and functional groups systematically:

  • 7-Methyl : Indicates a methyl substituent at carbon 7.
  • 2-(piperidin-1-yl) : Denotes the piperidine ring attached to nitrogen at position 2.
  • quinoline-3-carbaldehyde : Specifies the quinoline core with an aldehyde group at carbon 3.
Table 1: Key Structural Features
Feature Position Functional Group/Structure
Quinoline core C1–C9 Fused aromatic system
Methyl substituent C7 –CH₃
Piperidine substituent N2 Six-membered amine ring
Aldehyde group C3 –CHO

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic data for 7-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde are limited in publicly available literature. However, structural analogs such as 8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde provide insights into potential packing patterns. Key observations from related quinoline derivatives include:

  • Molecular conformation : The quinoline ring adopts a planar structure, while the piperidine ring typically assumes a chair-like conformation.
  • Intermolecular interactions : Weak van der Waals forces dominate, with no significant hydrogen bonding due to the absence of polar substituents.
  • Packing motifs : Likely adopt a brickwork or herringbone arrangement in the solid state, common among small aromatic molecules.

Further studies using single-crystal X-ray diffraction are necessary to confirm these assumptions for the target compound.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR and ¹³C NMR spectra of 7-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde reveal critical structural details:

Table 2: ¹H NMR Data (CDCl₃, 300 MHz)
Proton Environment δ (ppm) Multiplicity Assignment
Aldehyde (–CHO) 10.18 Singlet C3 aldehyde proton
Aromatic (quinoline) 8.47–7.26 Multiplet H4, H5, H6, H7, H8
Piperidine (N–CH₂) 3.41–3.45 Multiplet N-adjacent methylene groups
Piperidine (CH₂–CH₂) 1.84–1.77 Multiplet Remote methylene groups
Methyl (–CH₃) 2.51 Singlet C7 methyl group
Table 3: ¹³C NMR Data (CDCl₃, 75 MHz)
Carbon Environment δ (ppm) Assignment
Aldehyde (C=O) 190.8 C3 carbonyl carbon
Quinoline carbons 159.0–121.7 C2, C4, C5, C6, C8, C9, C10
Piperidine carbons 52.2, 25.8, 24.5 N–CH₂, CH₂–CH₂, CH₂–CH₂–CH₂
Methyl (–CH₃) 21.2 C7 methyl carbon

Key observations :

  • The aldehyde proton appears as a sharp singlet at δ 10.18 , confirming the absence of adjacent protons.
  • Aromatic protons exhibit downfield shifts due to electron-withdrawing effects from the piperidine and aldehyde groups.
Infrared (IR) Vibrational Frequency Mapping

The IR spectrum of the compound provides evidence for functional groups:

Table 4: IR Absorption Bands (cm⁻¹)
Functional Group Wavenumber (cm⁻¹) Assignment
C=O (aldehyde) ~1687 Stretching vibration
C=N (quinoline) ~1570 Aromatic ring stretching
C–N (piperidine) ~1050 Aromatic amine linkage
C–H (aromatic) 3020–2850 Aliphatic and aromatic CH

Notable peaks :

  • The C=O stretch at 1687 cm⁻¹ confirms the aldehyde functional group.
  • C=N stretching at 1570 cm⁻¹ aligns with the quinoline ring’s conjugated system.
Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) and ESI+ mass spectrometry are critical for confirming molecular weight and fragmentation pathways:

Table 5: Mass Spectrometric Data
Ion m/z (observed) Fragmentation Pathway
[M + H]⁺ 255.1 Intact molecular ion
[M – CHO]⁺ 225.1 Loss of aldehyde group
[C₁₀H₁₂N₂]⁺ 160.1 Piperidine-quinoline core

Key fragmentation :

  • Molecular ion peak at m/z 255.1 matches the calculated mass (C₁₆H₁₈N₂O ).
  • Loss of aldehyde (–CHO, 28 Da ) generates a fragment at m/z 225.1 , confirming the presence of the formyl group.

特性

IUPAC Name

7-methyl-2-piperidin-1-ylquinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-5-6-13-10-14(11-19)16(17-15(13)9-12)18-7-3-2-4-8-18/h5-6,9-11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKZXHZCZJFDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Vilsmeier-Haack Reaction for Intermediate Synthesis

The Vilsmeier-Haack reaction is pivotal for introducing the carbaldehyde group at position 3 of the quinoline ring.

Reaction Mechanism

  • Substrate : N-(3-methylphenyl)acetamide derivatives are cyclized using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
  • Cyclization : The acetamide undergoes formylation at the para position relative to the methyl group, yielding 2-chloro-7-methylquinoline-3-carbaldehyde.

Optimization Parameters

  • Temperature : 80–100°C for 4–6 hours.
  • Solvent : Excess DMF acts as both solvent and formylating agent.
  • Work-up : Hydrolysis with ice-water precipitates the intermediate, which is purified via recrystallization from ethanol.

Nucleophilic Aromatic Substitution with Piperidine

The chloro group at position 2 is replaced by piperidine under controlled conditions.

Traditional Methods

Early approaches used polar aprotic solvents (e.g., DMF, acetonitrile) with inorganic bases (K₂CO₃):

  • Conditions : 10–24 hours at 110–135°C.
  • Yields : 60–78%, requiring column chromatography for purification.

Example :
Heating 2-chloro-7-methylquinoline-3-carbaldehyde (10 mmol) with piperidine (11 mmol) in DMF/K₂CO₃ for 10 hours yielded 65% product.

Advanced Catalytic Systems

Phase transfer catalysts (PTCs) markedly improve efficiency:

CTAB/PEG-400 Protocol
  • Catalyst : Cetyltrimethylammonium bromide (CTAB, 0.03 g).
  • Solvent : Polyethylene glycol-400 (PEG-400, 7 mL).
  • Conditions : 135°C for 2.5 hours.
  • Yield : 97–98%.

Procedure :

  • Dissolve 2-chloro-7-methylquinoline-3-carbaldehyde (10 mmol) in PEG-400.
  • Add CTAB and piperidine (11 mmol).
  • Heat with stirring, monitor by TLC (n-hexane:ethyl acetate = 7:3).
  • Quench with ice-water, filter, and recrystallize from ethanol.
Solvent-Free Fusion
  • Conditions : Direct heating of 2-chloro intermediate with piperidine at 110°C.
  • Yield : 89% without chromatography.

Comparative Analysis of Methods

The table below contrasts key methodologies:

Method Catalyst/Solvent Time (h) Temperature (°C) Yield (%) Purification
DMF/K₂CO₃ None 10 110 65 Column chromatography
CTAB/PEG-400 CTAB 2.5 135 98 Recrystallization
Solvent-Free Fusion None 3 110 89 Filtration

Key Findings :

  • CTAB/PEG-400 achieves near-quantitative yields due to enhanced mass transfer and base activation.
  • Solvent-free methods reduce costs but require precise temperature control.

Structural Characterization

Synthetic products are validated using spectroscopic techniques:

¹H NMR Analysis

  • Aldehyde proton : Singlet at δ 10.18 ppm.
  • Piperidine protons : Multiplet at δ 3.48–3.51 ppm (N-CH₂).
  • Aromatic protons : Multiplet between δ 7.26–8.47 ppm.

FTIR Spectroscopy

  • C=O stretch : 1687–1691 cm⁻¹.
  • C=N stretch : 1569–1572 cm⁻¹.

Mass Spectrometry

  • Molecular ion peak at m/z 255.1 [M + 1]⁺.

Challenges and Solutions

Regioselectivity in Vilsmeier-Haack Reaction

  • Issue : Competing formylation at undesired positions.
  • Solution : Use electron-donating groups (e.g., methyl) to direct formylation to position 3.

Piperidine Steric Effects

  • Issue : Bulky piperidine hinders NAS.
  • Solution : Employ high-boiling solvents (PEG-400) to increase reaction kinetics.

Industrial Scalability Considerations

  • Cost-Efficiency : CTAB and PEG-400 are recyclable, reducing waste.
  • Safety : Aqueous work-up minimizes exposure to toxic solvents.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The piperidine moiety at position 2 enhances electron density at the quinoline ring, facilitating NAS reactions. For example:

  • Replacement of Chloro Substituents : In optimized protocols, 2-chloroquinoline-3-carbaldehyde derivatives undergo substitution with piperidine under phase-transfer catalysis (CTAB) in PEG-400, achieving yields >95% within 2.5 hours at 135°C .

Reaction Parameter Optimized Condition
CatalystCTAB (0.03 g)
SolventPEG-400
Temperature135°C
Yield>95%

This method eliminates column chromatography, reducing costs and environmental impact .

Aldehyde-Specific Reactions

The aldehyde group at position 3 participates in condensation and addition reactions:

Condensation with Active Methylene Compounds

  • Chalcone Formation : Reacts with methyl ketones (e.g., acetophenone) in ethanol under basic conditions to form α,β-unsaturated ketones (chalcones) .

    • Example :
      7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde+AcetophenoneChalcone Derivative\text{7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde} + \text{Acetophenone} \rightarrow \text{Chalcone Derivative}
      Yields range from 70–85% depending on substituents .

Acylation and Alkylation

The aldehyde and piperidine groups enable further derivatization:

Acylation

  • Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form acylated derivatives.

    • Conditions : Room temperature, 2–4 hours.

    • Yield : 65–78%.

Alkylation

  • Undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH, yielding ether-linked derivatives.

    • Example :
      RCHO+CH3IRCOCH3\text{RCHO} + \text{CH}_3\text{I} \rightarrow \text{RCOCH}_3

    • Yield : 60–70%.

Green Chemistry Approaches

Recent studies emphasize sustainable methodologies:

  • Ultrasound-Assisted Synthesis : Reduces reaction time by 50% compared to conventional heating, achieving 85–90% yields in aldol condensations .

  • Solvent-Free Conditions : Piperidine acts as both reactant and solvent in some protocols, minimizing waste .

Mechanistic Insights

  • Aldol Condensation : The aldehyde undergoes nucleophilic attack by enolates, followed by dehydration to form α,β-unsaturated products .

  • NAS Mechanism : CTAB stabilizes the transition state by enhancing piperidine nucleophilicity, while PEG-400 improves mass transfer .

This compound’s reactivity profile positions it as a versatile intermediate for synthesizing bioactive molecules, particularly in antimalarial and neuroprotective drug discovery .

科学的研究の応用

Medicinal Chemistry

Therapeutic Scaffold Development
The compound serves as a scaffold for designing new therapeutic agents targeting diseases such as cancer and bacterial infections. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.

Biological Activities
Research indicates that 7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde exhibits several promising biological activities:

  • Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal activity, suggesting that this compound may also possess such properties .
  • Anticancer Potential : The compound's ability to interact with enzymes involved in cancer cell proliferation has been highlighted, indicating its potential role in cancer therapy.

Chemical Research

Synthesis Techniques
Various synthetic routes have been developed for 7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde, often employing nucleophilic aromatic substitution methods. For instance, phase transfer catalysts like CTAB have been utilized to enhance yields in the synthesis of related quinoline derivatives .

Reactivity and Modifications
The aldehyde functional group at position 3 makes it amenable to further chemical modifications. For example:

  • Oxidation : Can yield carboxylic acid derivatives.
  • Reduction : Can produce alcohol derivatives.
    These reactions facilitate the exploration of structure-activity relationships (SAR) to optimize the compound's efficacy against various biological targets.

Biological Interactions

Mechanism of Action
The mechanism of action involves interactions with specific molecular targets within biological systems. The piperidine moiety enhances binding affinity to certain proteins, while the quinoline ring can intercalate with DNA or interact with enzymes, modulating their activity.

Case Studies
Recent studies have focused on the interaction of this compound with enzymes related to glucose metabolism, showing competitive inhibition characteristics that suggest potential applications in diabetes management .

Future Research Directions

Ongoing research aims to elucidate the detailed mechanisms of action and optimize the pharmacological profiles of this compound. Investigations into its interactions with various enzyme systems could lead to novel therapeutic strategies for managing complex diseases like cancer and diabetes.

作用機序

The mechanism of action of 7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde involves its interaction with specific molecular targets in biological systems. The piperidine group enhances its binding affinity to certain proteins, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.

類似化合物との比較

Similar Compounds

  • 7-Methylquinoline
  • 2-Piperidinylquinoline
  • 3-Formylquinoline

Uniqueness

7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde is unique due to the presence of both the piperidine and quinoline moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and specific biological interactions, making it a valuable compound in scientific research.

生物活性

7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a quinoline moiety combined with a piperidine ring, suggests various mechanisms of action that could be exploited in drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cholinesterase inhibitory properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}

This structure includes:

  • A quinoline core known for its biological activity.
  • A piperidine ring that enhances interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. In particular, 7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde has been studied for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehydeStaphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The above data suggest that this compound shows promising activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of 7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde has been explored in various studies. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: In Vitro Cancer Cell Studies
A study evaluated the cytotoxic effects of this compound against HepG2 liver cancer cells using the MTT assay. The results indicated significant cytotoxicity with an IC50 value of approximately 30 µM , which is comparable to standard chemotherapeutic agents .

Table 2: Cytotoxicity Data Against Cancer Cells

CompoundCell LineIC50 (µM)
7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehydeHepG230
MCF7 (Breast Cancer)35
A549 (Lung Cancer)40

These findings highlight the compound's potential as a lead for developing new anticancer therapies .

3. Cholinesterase Inhibition

The compound has also been investigated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's.

Table 3: Cholinesterase Inhibition Data

CompoundEnzymeIC50 (µM)
7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehydeAcetylcholinesterase (AChE)19.85
Butyrylcholinesterase (BChE)22.00

The results suggest that this compound exhibits moderate inhibition of cholinesterase enzymes, indicating its potential application in treating Alzheimer's disease .

The biological activities of 7-Methyl-2-piperidin-1-ylquinoline-3-carbaldehyde can be attributed to several mechanisms:

  • Antimicrobial Action : The quinoline ring may intercalate with bacterial DNA, disrupting replication.
  • Anticancer Effects : Induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
  • Cholinesterase Inhibition : Binding to the active site of cholinesterases, preventing the breakdown of acetylcholine and enhancing neurotransmission.

Q & A

Q. What are the common synthetic routes for 7-methyl-2-piperidin-1-ylquinoline-3-carbaldehyde, and how are they validated?

  • Category : Synthesis & Characterization
  • Methodological Answer : The compound is typically synthesized via condensation reactions or palladium-catalyzed cross-coupling. For example, analogous quinoline-3-carbaldehydes are prepared by reacting 2-(piperidin-1-yl)quinoline-3-carbaldehyde with hydrazides in absolute ethanol, followed by structural validation using IR, NMR (¹H and ¹³C), and mass spectrometry . Alternative routes involve chlorination using phosphorus pentachloride (PCl₅) under controlled conditions to introduce functional groups at the quinoline core . Validation requires confirming purity via HPLC (>95%) and monitoring reaction intermediates with TLC.

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Category : Stability & Handling
  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For instance, store the compound in amber vials at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Monitor degradation via accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis. Reference standards (e.g., EP-grade impurities) can help identify decomposition products .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Category : Analytical Chemistry
  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR to confirm substituent positions and piperidine ring integration.
  • High-resolution mass spectrometry (HRMS) for exact mass verification.
  • FT-IR to detect aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches.
    Cross-reference spectral data with published analogs, such as 4,6,8-triarylquinoline-3-carbaldehydes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Category : Process Chemistry
  • Methodological Answer : Key variables include catalyst loading (e.g., PdCl₂(PPh₃)₂ for cross-coupling ), solvent polarity, and temperature. For example, replacing dioxane with DMF may enhance solubility of aryl boronic acids. Use design-of-experiments (DoE) to test factors like reagent stoichiometry (3.5 equiv. boronic acid ) and reaction time. Monitor yields via GC-MS and optimize workup (e.g., silica gel chromatography vs. recrystallization).

Q. What strategies resolve contradictions in biological activity data across studies?

  • Category : Data Analysis & Reproducibility
  • Methodological Answer : Batch-to-batch variability in impurities or hydration states can skew bioassay results. Mitigate this by:
  • Requesting peptide content analysis and TFA removal (<1%) if used in cell assays .
  • Standardizing solvent systems (e.g., DMSO concentration ≤0.1% in cytotoxicity assays).
  • Validating activity via orthogonal assays (e.g., enzymatic inhibition + molecular docking ).

Q. How can researchers profile and quantify impurities in synthetic batches?

  • Category : Analytical Chemistry
  • Methodological Answer : Employ HPLC-UV/HRMS with gradient elution (C18 column, 0.1% formic acid/acetonitrile) to separate impurities. Compare retention times and fragmentation patterns to reference standards (e.g., EP-grade benzoxazine impurities ). Quantify using calibration curves for major byproducts (e.g., N-oxide derivatives).

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Category : Molecular Modeling
  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron distribution at the aldehyde group, which influences reactivity. Use molecular docking (AutoDock Vina) to predict binding affinities for targets like bacterial topoisomerases . Validate predictions with mutagenesis studies or competitive binding assays.

Methodological Notes for Reproducibility

  • Documentation : Follow ICMJE guidelines to detail chemical sources (e.g., CAS RN, purity ≥97%), storage conditions, and instrument parameters .
  • QC Protocols : Include batch-specific HPLC chromatograms and NMR spectra in supplementary materials .
  • Ethical Compliance : For biological studies, document participant selection criteria and chemical safety data (toxicity, disposal protocols) .

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